Cas no 1011253-35-2 (N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dith iolan-3-yl)pentanamide)

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dith iolan-3-yl)pentanamide 化学的及び物理的性質
名前と識別子
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- N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dith iolan-3-yl)pentanamide
- 1,2-Dithiolane-3-pentanamide, N-(5,6-dimethoxy-2-benzothiazolyl)-
- 1011253-35-2
- N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide
- EN300-26611510
- AKOS001413668
- Z257163696
-
- インチ: 1S/C17H22N2O3S3/c1-21-13-9-12-15(10-14(13)22-2)24-17(18-12)19-16(20)6-4-3-5-11-7-8-23-25-11/h9-11H,3-8H2,1-2H3,(H,18,19,20)
- InChIKey: AKCFNYKSRZPCMK-UHFFFAOYSA-N
- ほほえんだ: S1CCC(CCCCC(NC2=NC3=CC(OC)=C(OC)C=C3S2)=O)S1
計算された属性
- せいみつぶんしりょう: 398.07925609g/mol
- どういたいしつりょう: 398.07925609g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 8
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 139Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 密度みつど: 1.326±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 10.60±0.70(Predicted)
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dith iolan-3-yl)pentanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26611510-0.05g |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide |
1011253-35-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dith iolan-3-yl)pentanamide 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dith iolan-3-yl)pentanamideに関する追加情報
Comprehensive Overview of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide (CAS No. 1011253-35-2)
The compound N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide, identified by its CAS No. 1011253-35-2, has garnered significant attention in the fields of medicinal chemistry and biochemical research. This unique molecule combines a benzothiazole core with a dithiolane moiety, making it a subject of interest for its potential applications in oxidative stress modulation and cellular protection. Researchers are particularly intrigued by its structural resemblance to naturally occurring antioxidants, which positions it as a promising candidate for further investigation.
In recent years, the scientific community has shown growing interest in compounds that target redox signaling pathways, a trend reflected in the surge of searches for terms like "antioxidant mechanisms" and "small molecule modulators of oxidative stress." The dithiolane group in this compound is known for its ability to participate in redox reactions, which aligns with current research priorities focused on combating age-related diseases and metabolic disorders. This connection to healthspan extension and cellular resilience makes the compound highly relevant to contemporary biomedical discussions.
From a structural perspective, the 5,6-dimethoxybenzothiazole segment contributes to the molecule's lipophilicity and membrane permeability, critical factors for bioavailability. These properties are frequently searched in relation to "drug design principles" and "bioavailability optimization," highlighting the compound's potential as a scaffold for therapeutic development. Its dual functionality—combining a heterocyclic aromatic system with a sulfur-rich side chain—offers versatility in interactions with biological targets, a feature often explored in structure-activity relationship (SAR) studies.
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide involves multi-step organic transformations, including the coupling of 5-(1,2-dithiolan-3-yl)pentanoic acid with 2-amino-5,6-dimethoxybenzothiazole. This process has been optimized to achieve high yields and purity, addressing common challenges associated with sulfur-containing compound synthesis. Such methodological advancements are frequently queried in academic and industrial research settings, particularly under keywords like "efficient synthesis of thiazole derivatives" and "green chemistry approaches for sulfur heterocycles."
Beyond its chemical attributes, this compound has been explored in preliminary studies for its potential to influence mitochondrial function and energy metabolism—topics that dominate discussions in neurodegenerative disease research and metabolic syndrome therapeutics. Its ability to interact with thiol-dependent enzymes places it within a broader class of redox-active nutraceuticals, a category gaining traction in both scientific literature and public health discourse. Searches for "mitochondria-targeted antioxidants" and "redox-based therapies" underscore the timeliness of such investigations.
In analytical chemistry, the characterization of CAS No. 1011253-35-2 employs advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods ensure precise identification and quality control, addressing the rigorous standards required for research-grade compounds. The growing demand for "analytical validation of complex organosulfur compounds" reflects the importance of such protocols in modern pharmaceutical development.
Looking ahead, the derivative potential of this scaffold remains largely untapped. Computational studies suggest opportunities for structural modifications to enhance target selectivity or pharmacokinetic profiles, areas frequently searched in conjunction with "rational drug design" and "in silico ADMET prediction." As the scientific community continues to prioritize precision medicine and personalized therapeutics, compounds like N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide offer valuable platforms for innovation.
In summary, the intersection of this compound's unique chemistry with pressing biomedical challenges—from oxidative stress management to metabolic regulation—positions it as a compelling subject for ongoing research. Its relevance to trending topics like "healthy aging biomarkers" and "next-generation cytoprotectants" ensures sustained interest across multiple disciplines, from basic science to translational medicine.
1011253-35-2 (N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(1,2-dith iolan-3-yl)pentanamide) 関連製品
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